molecular formula C11H9ClO4S B12439062 3-Chloro-5,7-dimethoxy-1-benzothiophene-2-carboxylic acid CAS No. 926210-53-9

3-Chloro-5,7-dimethoxy-1-benzothiophene-2-carboxylic acid

Cat. No.: B12439062
CAS No.: 926210-53-9
M. Wt: 272.70 g/mol
InChI Key: KLSQLDOFONCIEG-UHFFFAOYSA-N
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Description

3-Chloro-5,7-dimethoxy-1-benzothiophene-2-carboxylic acid is a chemical compound with the molecular formula C11H9ClO4S. It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and benzene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5,7-dimethoxy-1-benzothiophene-2-carboxylic acid typically involves the chlorination of 5,7-dimethoxy-1-benzothiophene-2-carboxylic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar chlorination processes are scaled up for industrial synthesis, with considerations for reaction efficiency, yield, and safety.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5,7-dimethoxy-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Chloro-5,7-dimethoxy-1-benzothiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-5,7-dimethoxy-1-benzothiophene-2-carboxylic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The chlorine and methoxy groups may play a role in its binding affinity and specificity .

Biological Activity

3-Chloro-5,7-dimethoxy-1-benzothiophene-2-carboxylic acid, with the molecular formula C11H9ClO4SC_{11}H_9ClO_4S and CAS number 926210-53-9, is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a benzothiophene core substituted with chlorine and methoxy groups. Its unique structure contributes to its chemical reactivity and biological activity. The molecular weight is approximately 272.705 g/mol, and it possesses a polar surface area (PSA) of 84.00 Ų, which influences its interaction with biological targets.

Synthesis

The synthesis of this compound can be achieved through various chemical methods. Specific reaction conditions such as temperature and solvent choice are critical for optimizing yields and purity. The following general synthetic route can be employed:

  • Starting Materials : Utilize suitable precursors for benzothiophene synthesis.
  • Chlorination : Introduce the chlorine substituent at the 3-position.
  • Methoxylation : Add methoxy groups at the 5 and 7 positions.
  • Carboxylation : Convert an appropriate precursor to the carboxylic acid functional group.

Antimicrobial Properties

Research has indicated that compounds structurally similar to this compound exhibit antimicrobial activities. For instance, studies have shown that related benzothiophene derivatives possess varying degrees of antibacterial efficacy against pathogens such as Staphylococcus aureus. In one study, a related compound demonstrated a minimum inhibitory concentration (MIC) of ≥128 µg/mL against S. aureus .

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary studies suggest that some derivatives do not exhibit significant cytotoxicity at concentrations up to 128 µg/mL when tested on human cell lines such as A549 cells . This indicates a favorable therapeutic index for further development.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented in the table below:

Compound NameMolecular FormulaKey Features
3-Chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylic acidC₁₁H₉ClO₄SDifferent methoxy substitution pattern
Methyl 3-chloro-5,6-dimethoxybenzo[b]thiophene-2-carboxylateC₁₂H₁₁ClO₄SEsterified form with different methoxy positions
3-Chloro-benzo[b]thiophene-2-carboxylic acidC₁₁H₉ClO₂SLacks dimethoxy groups; simpler structure

The distinct combination of functional groups in this compound likely influences its biological activity compared to these related compounds.

Case Studies and Research Findings

Recent studies have focused on elucidating the mechanisms by which benzothiophene derivatives exert their biological effects. For example:

  • Antibacterial Activity : A series of benzothiophene derivatives were evaluated for their antibacterial properties against drug-resistant strains of S. aureus. Some derivatives showed promising results with MIC values significantly lower than those of existing antibiotics .
  • Mechanism of Action : Investigations into the binding affinity of these compounds to bacterial enzymes have been conducted using molecular docking techniques, revealing potential targets for therapeutic intervention .

Properties

CAS No.

926210-53-9

Molecular Formula

C11H9ClO4S

Molecular Weight

272.70 g/mol

IUPAC Name

3-chloro-5,7-dimethoxy-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C11H9ClO4S/c1-15-5-3-6-8(12)10(11(13)14)17-9(6)7(4-5)16-2/h3-4H,1-2H3,(H,13,14)

InChI Key

KLSQLDOFONCIEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)SC(=C2Cl)C(=O)O

Origin of Product

United States

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